molecular formula C6H11BF3KO B1451099 Potassium cyclopentoxymethyltrifluoroborate CAS No. 1027642-31-4

Potassium cyclopentoxymethyltrifluoroborate

Cat. No.: B1451099
CAS No.: 1027642-31-4
M. Wt: 206.06 g/mol
InChI Key: LMFWCYBUQMUUNT-UHFFFAOYSA-N
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Description

Potassium cyclopentoxymethyltrifluoroborate is an organoboron reagent widely employed in Suzuki-Miyaura cross-coupling reactions to construct Csp³–Csp³ bonds. Structurally, it consists of a cyclopentoxymethyl group attached to a trifluoroborate anion stabilized by a potassium counterion. The compound is synthesized via an SN2 displacement reaction between potassium bromomethyltrifluoroborate and cyclopentanol alkoxide, optimized for scalability (up to 100 g batches) . Its low solubility in organic solvents (e.g., acetone) necessitates purification via continuous Soxhlet extraction . Key applications include coupling with aryl or benzyl chlorides to generate functionalized alkanes, as demonstrated in the synthesis of substituted cyclopentylmethylbenzene derivatives (40% yield under Pd catalysis) .

Properties

IUPAC Name

potassium;cyclopentyloxymethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6H,1-5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFWCYBUQMUUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC1CCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673559
Record name Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027642-31-4
Record name Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Intermediate Formation

  • Starting Material: Cyclopentyl methyl ether or cyclopentoxymethyl derivatives.
  • Intermediate: The corresponding boronic acid or boronate ester is generated by hydroboration or nucleophilic substitution on a suitable precursor.

For example, alkyl trifluoroborates have been prepared by:

  • Addition of alkyl Grignard reagents to trialkyl borates.
  • Hydroboration of alkenes followed by oxidation or further functionalization.

In the case of cyclopentoxymethyl groups, a plausible route involves the hydroboration of an alkene bearing the cyclopentoxymethyl substituent or substitution on a halomethylboronate ester.

Conversion to Trifluoroborate Salt

The boronic acid intermediate is treated with potassium hydrogen difluoride (KHF2) in a mixture of water and ether solvents at room temperature. This step converts the boronic acid to the potassium trifluoroborate salt, which precipitates and can be isolated by filtration and washing.

Detailed Procedure Adapted from Related Organotrifluoroborate Syntheses

The following procedure is adapted from a reliable method for potassium haloalkyltrifluoroborates, which can be applied to cyclopentoxymethyl analogs:

Step Reagents & Conditions Description
1 Hydroboration of cyclopentoxymethyl-substituted alkene with dichloroborane or similar boron source Formation of crude boronic acid intermediate
2 Aqueous workup to isolate boronic acid and remove byproducts such as disiloxane Extraction and drying of organic phase
3 Treatment of crude boronic acid with KHF2 in diethyl ether and water, stirring at 23–25 °C for 1 hour Conversion to this compound
4 Filtration and washing with acetone and ether to purify the trifluoroborate salt Isolation of pure product
5 Drying under vacuum to obtain solid this compound Final product

This method yields high purity and good yields, typically above 70%, and avoids difficult purification steps associated with boronic acids.

Analytical and Purification Notes

  • Purification: The trifluoroborate salt precipitates readily upon addition of the reaction mixture into diethyl ether, allowing easy separation by filtration.
  • Byproduct Removal: Disiloxane byproducts from hydroboration are removed effectively by aqueous workup and trituration with ether.
  • Characterization: The compound is characterized by ^11B and ^19F NMR spectroscopy, confirming the trifluoroborate structure, as well as mass spectrometry and elemental analysis.

Research Findings and Optimization

  • Use of potassium hydrogen difluoride (KHF2) is critical for efficient conversion to trifluoroborate salts.
  • Hydroboration conditions must be optimized to minimize side reactions and byproducts.
  • The solvent system (e.g., cyclopentyl methyl ether/water or diethyl ether/water) influences yield and purity.
  • Cross-coupling studies with related potassium alkyltrifluoroborates demonstrate the stability and reactivity of these salts under palladium catalysis, suggesting similar utility for this compound.

Summary Table of Preparation Methods

Aspect Details
Starting Materials Cyclopentoxymethyl-substituted alkenes or halides
Key Reagents Dichloroborane or trialkyl borates, KHF2
Reaction Conditions Hydroboration at mild temperature; KHF2 treatment at room temperature
Solvents Ether (diethyl or cyclopentyl methyl ether), water
Purification Filtration after precipitation, washing with acetone and ether
Yield Range Typically 70–85% based on related compounds
Characterization ^11B NMR, ^19F NMR, MS, elemental analysis

Scientific Research Applications

Organic Synthesis

KCF3B is extensively used as a reagent in organic synthesis due to its ability to form carbon-carbon bonds efficiently. It serves as a coupling partner in various cross-coupling reactions, allowing the construction of complex organic molecules. Its stability under oxidative conditions makes it preferable over traditional boronic acids .

Table 1: Key Applications in Organic Synthesis

Application TypeDescription
Cross-Coupling ReactionsUsed in Suzuki-Miyaura reactions to synthesize biaryl compounds and other complex structures.
Alkylation ReactionsFacilitates direct alkylation of heteroaryls, enhancing the formation of new carbon-carbon bonds.
Synthesis of Active CompoundsEmployed in the synthesis of biologically active molecules such as g-secretase inhibitors.

Medicinal Chemistry

In medicinal chemistry, KCF3B has been utilized to develop novel therapeutic agents. Its ability to facilitate the synthesis of biologically active compounds positions it as a valuable tool for drug discovery.

Case Study: Development of G-Secretase Inhibitors

  • KCF3B has been instrumental in synthesizing g-secretase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. The compound's unique properties allow for the efficient formation of these complex molecules.

Biochemical Research

KCF3B plays a significant role in biochemical pathways by interacting with various enzymes and proteins. It enhances the efficiency of biochemical reactions through transient complexes formed during substrate interactions.

Table 2: Biochemical Properties and Interactions

PropertyDescription
Enzyme InteractionCoordinates with active sites of oxidases and transferases to facilitate substrate transfer.
Reaction EnvironmentStability influenced by factors such as moisture and air; optimal conditions enhance reactivity.

Comparison with Similar Compounds

Key Findings :

  • Steric Effects : Cyclopentoxymethyl derivatives exhibit lower reactivity compared to smaller alkoxymethyl groups (e.g., methoxymethyl) due to steric hindrance, necessitating longer reaction times (24 hours vs. 12 hours) .
  • Solubility : Cyclopentoxymethyltrifluoroborate’s insolubility complicates purification but enhances stability during storage .

Cycloalkyltrifluoroborates

Compound Molecular Formula Molecular Weight (g/mol) Stability Application
Potassium cyclohexyltrifluoroborate C₆H₁₁BF₃K 200.06 High (room temp) Coupling with heteroaryl bromides
Potassium cyclopropyltrifluoroborate C₃H₅BF₃K 146.97 Air-sensitive Synthesis of cyclopropane-containing drugs

Key Findings :

  • Thermal Stability : Cyclohexyltrifluoroborate is more stable than cyclopentoxymethyl derivatives, enabling reactions at higher temperatures (80°C vs. 60°C) .
  • Synthetic Utility: Cyclopentoxymethyltrifluoroborate’s ether linkage allows post-functionalization (e.g., deprotection to hydroxyl groups), unlike non-functionalized cycloalkyl analogs .

Aryl-Substituted Trifluoroborates

Compound Molecular Formula Reactivity with Aryl Chlorides Notes
Potassium 3-nitrophenyltrifluoroborate C₆H₄BF₃KNO₂ High (electron-deficient) Requires ligand-free Pd catalysts
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate C₈H₉BF₃KO Moderate Used in peptide conjugates

Key Findings :

  • Electronic Effects: Aryltrifluoroborates with electron-withdrawing groups (e.g., -NO₂) react faster than alkoxymethyl derivatives but require specialized catalysts .
  • Functional Group Tolerance : Cyclopentoxymethyltrifluoroborate’s ether group is less prone to side reactions compared to hydroxyl or azide substituents in aryl analogs .

Biological Activity

Potassium cyclopentoxymethyltrifluoroborate is an organoboron compound that has garnered attention due to its unique biological activity and its applications in organic synthesis. This article explores its biological mechanisms, cellular effects, and potential therapeutic uses, supported by relevant research findings and data.

Target Interaction:
this compound acts primarily through the alkylation of heteroaryls, facilitating the formation of new carbon-carbon bonds. This interaction is critical in various biochemical pathways, particularly in the synthesis of biologically active compounds.

Biochemical Pathways:
The compound influences several metabolic pathways by interacting with enzymes such as oxidases and transferases. These interactions can either inhibit or activate enzymatic functions, impacting cellular metabolism and gene expression.

Cellular Effects

Metabolic Activity:
At low concentrations, this compound enhances metabolic activity and cellular function. However, at elevated doses, it can induce oxidative stress and exhibit cytotoxic effects.

Modulation of Enzymatic Activity:
The compound has been shown to modulate key regulatory enzymes involved in cell signaling. For instance, it affects kinases and phosphatases, altering phosphorylation states of proteins which subsequently influence metabolic pathways and gene expression.

Pharmacokinetics

This compound is a solid compound with a high melting point (over 300 °C), indicating stability under various conditions. Its transport within biological systems is facilitated through interactions with transporters and binding proteins, allowing it to localize in specific cellular compartments where it exerts its effects.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological Activity ObservedConcentration RangeKey Findings
Enhanced metabolic activityLow dosesImproved cellular function; oxidative stress at high doses
Cross-coupling reactionsVariesEffective in synthesizing substituted aryl compounds
Reagent for organic synthesisN/AStable nucleophilic boron reagent for various reactions

Case Study Insights

A study conducted on the efficacy of this compound in cross-coupling reactions demonstrated its capability to yield a variety of substituted aryl compounds with moderate to excellent yields. The reaction conditions were optimized for different aryl chlorides, showcasing the versatility of this compound in synthetic applications .

Applications in Scientific Research

This compound has diverse applications across several fields:

  • Organic Chemistry: Utilized as a reagent for cross-coupling reactions to synthesize complex organic molecules.
  • Pharmaceutical Development: Its role in synthesizing biologically active compounds makes it valuable in drug discovery.
  • Biological Research: Investigated for its impact on cellular processes and potential therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for preparing potassium cyclopentoxymethyltrifluoroborate, and how can purity challenges be addressed?

this compound is synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. Key steps include:

  • Scaling Synthesis : Use 3 equivalents of alkoxide for efficient displacement, as lower equivalents lead to incomplete reactions .
  • Purity Challenges : Low solubility in organic solvents (e.g., acetone) complicates purification. Methodological Solution : Continuous Soxhlet extraction isolates the product in >90% purity by selectively removing inorganic salts .
  • Batch Optimization : Pre-optimized conditions (e.g., reaction time, temperature) enable 100 g-scale production with consistent purity .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to verify trifluoroborate group integrity (δ ~ -135 to -145 ppm). 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm cyclopentoxymethyl substitution .
  • Elemental Analysis : Validate potassium content (theoretical ~15–20%) to rule out sodium or lithium contamination .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks, ensuring no side products (e.g., boronic acid derivatives) are present .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact, as trifluoroborates may release HF upon hydrolysis .
  • Waste Disposal : Neutralize residues with calcium carbonate before disposal to prevent environmental release of fluorides .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for aryl chloride substrates?

  • Catalyst Selection : Use Pd(OAc)2_2 with SPhos or RuPhos ligands, which enhance reactivity with electron-deficient aryl chlorides .
  • Solvent System : Aqueous DME or THF improves solubility and stabilizes the trifluoroborate intermediate.
  • Kinetic Analysis : Monitor coupling efficiency via GC-MS or HPLC to adjust reaction time (typically 12–24 hours) and avoid boronate decomposition .

Q. What strategies resolve contradictions in reported yields for alkoxymethyltrifluoroborate-based reactions?

  • Data Discrepancy Analysis :
  • Solvent Effects : Lower yields in acetone vs. DME suggest solvent-dependent stability of the trifluoroborate .
  • Substrate Scope : Steric hindrance in bulky aryl chlorides may reduce coupling efficiency; pre-activation with microwave irradiation can improve results .
    • Statistical Validation : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, ligand loading) and identify optimal conditions .

Q. How does the cyclopentoxymethyl group influence the reactivity of potassium trifluoroborates compared to other alkoxy derivatives?

  • Steric vs. Electronic Effects : Cyclopentyl’s larger size reduces nucleophilicity but enhances stability. Compare reaction rates with methyl or tert-butyl derivatives via kinetic studies .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies, explaining slower coupling with sterically hindered substrates .

Q. What are the mechanistic implications of byproduct formation during SN2 synthesis?

  • Byproduct Identification : LC-MS detects bromomethyltrifluoroborate residues if displacement is incomplete.
  • Mechanistic Insight : Alkoxide nucleophilicity (e.g., potassium tert-butoxide vs. cyclopentoxide) correlates with reaction efficiency—tert-butoxide’s stronger base accelerates SN2 but may promote elimination .

Key Considerations for Experimental Design

  • Reproducibility : Document solvent drying methods (e.g., molecular sieves for DME) to prevent hydrolysis .
  • Contradiction Management : Replicate literature protocols with exact reagent grades (e.g., Pd sources from Johnson Matthey) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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